

# what is the structure of Mth-DL-hydroxy proline

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## Compound of Interest

Compound Name: *Mth-DL-hydroxy proline*

CAS No.: 104809-12-3

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## Technical Assessment: Mth-DL-Hydroxyproline Structure, Synthesis, and Analytical Application[1][2][3] Executive Summary & Structural Definition

Mth-DL-Hydroxyproline refers to the Methylthiohydantoin (MTH) derivative of the amino acid DL-Hydroxyproline.[1][2][3] This compound belongs to the class of thiohydantoin heterocycles, which are critical intermediates and standards in the chemical sequencing of proteins (Edman degradation variants) and amino acid analysis.[1][2][3]

Unlike standard amino acids, the MTH derivative features a fused bicyclic ring system due to the secondary amine nature of the proline pyrrolidine ring.[1][2]

## Chemical Identity

Parameter	Detail
Systematic Name	3-Methyl-2-thioxo-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (hydroxyl-substituted)
Common Abbreviation	MTH-Hyp, Mth-DL-Hyp
Component 1	DL-Hydroxyproline (Racemic mixture of the amino acid)
Component 2	Methyl Isothiocyanate (MITC) (Derivatizing agent)
Core Scaffold	Fused Pyrrolo-Thiohydantoin Bicyclic System
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> S (Base MTH derivative)
Molecular Weight	~186.23 g/mol

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*Note on Nomenclature: The prefix "Mth" in this context strictly denotes Methylthiohydantoin, distinct from "Me" (Methyl) or "Met" (Methionine).<sup>[1][2][3]</sup> This designation aligns with standard biochemical catalogs (e.g., Thermo Fisher, Sigma) listing MTH-amino acids as sequencing standards.<sup>[1][2][3]</sup>*

## Structural Architecture & Stereochemistry

The structure of Mth-DL-Hydroxyproline is unique among MTH-amino acids.<sup>[1][2][3]</sup> While primary amino acids (e.g., Glycine, Leucine) form a single hydantoin ring with a side chain, Hydroxyproline's side chain is cyclized back onto the backbone nitrogen.<sup>[1][2][3]</sup> This results in a fused bicyclic system.<sup>[1]</sup>

### The Fused Ring System

The reaction of Methyl Isothiocyanate (MITC) with the secondary amine of hydroxyproline creates a pyrrolo[1,2-c]imidazole core.<sup>[1][2][3]</sup>

- Ring A (Pyrrolidine): Originates from the hydroxyproline backbone.<sup>[1][3]</sup> Contains the hydroxyl (-OH) group at position C4 (or C7 of the fused system).<sup>[1][2][3]</sup>
- Ring B (Thiohydantoin): Formed by the cyclization of the thiocarbamoyl intermediate.<sup>[1][3]</sup> Contains the thiocarbonyl (C=S) and carbonyl (C=O) groups.<sup>[1][2][3]</sup>

## Stereochemical Implications (DL-Configuration)

The "DL" designation indicates a racemic mixture, containing enantiomers of the hydroxyproline precursor.<sup>[1][2][3]</sup>

- Chiral Centers: The molecule possesses two chiral centers: the  
-carbon (bridgehead) and the  
-carbon (bearing the hydroxyl group).<sup>[1][2][3]</sup>
- Isomeric Composition: Mth-DL-Hydroxyproline typically exists as a mixture of the (2S,4R) and (2R,4S) enantiomers (derived from trans-hydroxyproline) or a complex mixture including cis isomers, depending on the synthesis source.<sup>[1][2][3]</sup>

## Synthesis & Reaction Mechanism

The synthesis of Mth-DL-Hydroxyproline follows a modified Edman degradation pathway, utilizing Methyl Isothiocyanate (MITC) instead of the traditional Phenyl Isothiocyanate (PITC).<sup>[1][2][3]</sup>

### Step-by-Step Mechanism

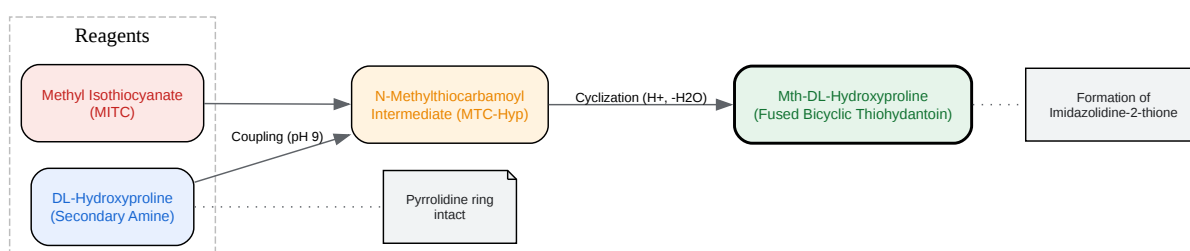
- Coupling (Thiocarbamoylation): The secondary amine of DL-Hydroxyproline attacks the electrophilic carbon of MITC under alkaline conditions (pH 8-9).<sup>[1][2][3]</sup>
  - Intermediate: N-Methylthiocarbamoyl-hydroxyproline (MTC-Hyp).<sup>[1][2][3]</sup>
- Cyclization (Acid-Catalyzed): Under acidic conditions (e.g., TFA or HCl), the sulfur or nitrogen of the thiocarbamoyl group attacks the carbonyl carbon of the amino acid.<sup>[1][2][3]</sup>
  - Transformation: Loss of water (

) drives the formation of the stable thiohydantoin ring.[1][3]

- Result: Formation of the fused MTH-Hydroxyproline structure.

## Visualization of the Pathway

The following diagram illustrates the structural transformation from DL-Hydroxyproline to its MTH derivative.



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Figure 1: Synthetic pathway for Mth-DL-Hydroxyproline, highlighting the transition from a secondary amine to a fused bicyclic thiohydantoin.[1][2][3]

## Experimental Protocols & Applications

### Application: Chromatographic Standard

Mth-DL-Hydroxyproline is primarily used as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for identifying N-terminal amino acids in peptide sequencing.[1][2][3]

- Why MTH? MTH derivatives are more volatile than PTH (Phenylthiohydantoin) derivatives, making them superior for GC analysis.[1][2][3]
- Detection: MTH derivatives are detected via UV absorbance (approx. 269 nm) or Mass Spectrometry.[1][3]

## Protocol: Preparation of MTH-Amino Acid Standards

Use this protocol to generate fresh Mth-DL-Hydroxyproline standards for HPLC calibration.

Reagents:

- DL-Hydroxyproline (10  $\mu\text{mol}$ )[1][2][3]
- Methyl Isothiocyanate (MITC) solution (5% in pyridine)[1][2][3]
- Triethylamine (TEA) buffer (0.5 M, pH 9.0)[1][2][3]
- Trifluoroacetic acid (TFA, anhydrous)[1][2][3]

Method:

- Coupling: Dissolve 10  $\mu\text{mol}$  of DL-Hydroxyproline in 100  $\mu\text{L}$  of TEA buffer. Add 100  $\mu\text{L}$  of MITC solution.[1]
- Incubation: Purge with nitrogen, seal, and incubate at 50°C for 30 minutes.
- Drying: Evaporate solvents completely under a stream of nitrogen or vacuum.[1]
- Cyclization: Add 200  $\mu\text{L}$  of anhydrous TFA to the dried residue. Incubate at 80°C for 10 minutes.
- Extraction: Evaporate TFA. Re-dissolve the residue in HPLC mobile phase (e.g., Acetonitrile:Water).[1][2][3]
- Validation: Analyze via HPLC-UV at 269 nm. Mth-Hyp will elute distinct from other amino acids due to its hydrophilic hydroxyl group.[1][2]

## Physicochemical Profile

The following table summarizes the key properties of Mth-DL-Hydroxyproline compared to its precursors.

Property	Mth-DL-Hydroxyproline	DL-Hydroxyproline
Solubility	Soluble in Methanol, Acetonitrile, dilute Acid	Highly soluble in Water
UV Max Absorbance	~269 nm (Thiohydantoin ring)	< 210 nm (No chromophore)
Volatility	Moderate (Suitable for GC)	Low (Zwitterionic)
Stability	Stable in acidic solution; hydrolyzes in strong alkali	Stable
LogP (Predicted)	~ -0.5 to 0.5 (More lipophilic than Hyp)	-3.17 (Hydrophilic)

## References

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- Suzuki, T., Kawauchi, H., Meguro, H., & Tuzimura, K. (1969).<sup>[1][2][3]</sup> Studies on Amino Acid Sequence Determination from N-Terminal of Peptide by Methylthiohydantoin. *Agricultural and Biological Chemistry*, 33(11), 1566-1569.<sup>[1][2][3][5]</sup> [Link](#)<sup>[1][2][3]</sup>
- Thermo Fisher Scientific. Sigma Biochemical Condensed Phase Library: MTH-DL-hydroxyproline. [Link](#)
- PubChem. L-Hydroxyproline (Precursor Data). CID 5810.<sup>[1][6]</sup> [Link](#)<sup>[1][2][3]</sup>

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